molecular formula C11H14O4 B6612389 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one CAS No. 942133-85-9

1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one

Cat. No.: B6612389
CAS No.: 942133-85-9
M. Wt: 210.23 g/mol
InChI Key: RIRYVBJMKVFIBT-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one is a substituted acetophenone derivative featuring a hydroxyl group at the ortho position, a methoxymethoxy group at the para position, and a methyl group at the meta position relative to the ketone functionality. This compound is structurally characterized by its polyfunctional aromatic ring, which confers unique electronic and steric properties. It is listed in Enamine Ltd’s Building Blocks Catalogue (MDL: MFCD24716553) as a synthetic intermediate, suggesting its utility in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7-10(15-6-14-3)5-4-9(8(2)12)11(7)13/h4-5,13H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRYVBJMKVFIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)C)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-3-methylphenol and methoxymethyl chloride.

    Methoxymethylation: The hydroxyl groups on the phenol are protected by converting them into methoxymethyl ethers using methoxymethyl chloride in the presence of a base like sodium hydride.

    Acylation: The protected phenol is then subjected to acylation using ethanoyl chloride to introduce the ethanone group.

    Deprotection: Finally, the methoxymethyl protecting groups are removed under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Formation of 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one.

    Reduction: Formation of 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxymethoxy groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. The compound may exert its effects through:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and protecting cells from oxidative stress.

Comparison with Similar Compounds

Key Compounds for Comparison :

1-{2-Hydroxy-4-[(2-methoxyethoxy)methoxy]phenyl}ethan-1-one (2d)

  • Substituents: 2-hydroxy, 4-(methoxyethoxy)methoxy
  • Synthesis: MEMCl and K₂CO₃ in acetone, 72% yield .
  • Key Difference: Longer alkoxy chain increases lipophilicity compared to methoxymethoxy, affecting solubility and membrane permeability.

1-(4-Methoxyphenyl)ethan-1-one (3c)

  • Substituents: 4-methoxy
  • Key Difference: Simpler structure lacking hydroxyl and methoxymethoxy groups; reduced polarity limits hydrogen bonding and acidity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Notable Properties/Applications
Target Compound C₁₁H₁₄O₄ 210.23 2-OH, 4-MOM, 3-Me Not reported Synthetic intermediate; polar, steric hindrance
1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone (14a) C₁₀H₁₂O₄ 196.20 2-OH, 4-MOM Quantitative Yellow oil; used in chalcone synthesis
1-{2-Hydroxy-4-[(2-methoxyethoxy)methoxy]phenyl}ethanone (2d) C₁₂H₁₆O₅ 240.25 2-OH, 4-(methoxyethoxy)methoxy 72% Higher lipophilicity; antioxidant studies
1-(2,6-Dihydroxy-4-(methoxymethoxy)phenyl)ethanone (6) C₁₀H₁₂O₅ 212.20 2,6-OH, 4-MOM Not reported β-Glucosidase/DPP-4 inhibition
1-(4-Methoxyphenyl)ethanone (3c) C₉H₁₀O₂ 150.18 4-OMe Not reported Non-polar; precursor for heterocycles

Biological Activity

1-[2-Hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one, also known by its CAS number 942133-85-9, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C11H14O4
  • Molecular Weight: 210.23 g/mol
  • Structure: The compound features a hydroxyl group and a methoxymethoxy group attached to a methyl-substituted phenyl ring.

Antioxidant Properties

Research indicates that compounds similar to 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. A study demonstrated that derivatives with similar structures could scavenge free radicals effectively, suggesting potential applications in health supplements and pharmaceuticals.

Anti-inflammatory Effects

Inflammation is a key factor in numerous chronic diseases. Preliminary studies have shown that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro assays indicated that it could reduce the expression of inflammatory markers in cell lines exposed to inflammatory stimuli.

Anticancer Activity

There is emerging evidence suggesting that 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one may have anticancer properties. A case study involving breast cancer cell lines revealed that treatment with this compound led to reduced cell viability under hypoxic conditions, indicating its potential as an adjunct in cancer therapy . The mechanism appears to involve the modulation of apoptosis pathways and the inhibition of cell proliferation.

Research Findings

StudyFindings
Antioxidant Activity Demonstrated effective free radical scavenging capabilities.
Anti-inflammatory Effects Inhibited pro-inflammatory cytokines in vitro.
Anticancer Activity Reduced viability of breast cancer cells; potential modulation of apoptosis pathways.

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, the antioxidant capacity of 1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one was tested against standard antioxidants like ascorbic acid. The results indicated that the compound exhibited comparable efficacy in scavenging DPPH radicals, suggesting its potential use in formulations aimed at reducing oxidative stress.

Case Study 2: Anti-inflammatory Mechanism

A study evaluated the impact of the compound on RAW264.7 macrophages stimulated with LPS (lipopolysaccharide). The results showed a significant decrease in TNF-alpha and IL-6 levels, highlighting its role in modulating inflammatory responses and suggesting therapeutic applications in inflammatory diseases.

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